molecular formula C20H22N4O4S B14807231 N-{[2-({4-[(cyclohexylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide

N-{[2-({4-[(cyclohexylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide

Cat. No.: B14807231
M. Wt: 414.5 g/mol
InChI Key: JXSSOOVLMBKXTA-UHFFFAOYSA-N
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Description

N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexylcarbonyl group, a benzoyl group, and a furamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexylcarbonyl group: This step involves the reaction of cyclohexanone with a suitable amine to form the cyclohexylcarbonyl intermediate.

    Introduction of the benzoyl group: The cyclohexylcarbonyl intermediate is then reacted with benzoyl chloride in the presence of a base to form the benzoyl derivative.

    Hydrazine formation: The benzoyl derivative is treated with hydrazine hydrate to introduce the hydrazino group.

    Thioamide formation: The hydrazino derivative is reacted with carbon disulfide to form the carbonothioyl group.

    Furamide formation: Finally, the carbonothioyl derivative is reacted with furamide to form the target compound.

Industrial Production Methods

Industrial production of N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thioamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide can be compared with other similar compounds, such as:

    N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-2-methoxybenzamide: Similar structure but with a methoxy group instead of a furamide moiety.

    N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-3-methylbenzamide: Similar structure but with a methyl group instead of a furamide moiety.

The uniqueness of N-[(2-{4-[(cyclohexylcarbonyl)amino]benzoyl}hydrazino)carbonothioyl]-2-furamide lies in its specific functional groups, which contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[[[4-(cyclohexanecarbonylamino)benzoyl]amino]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C20H22N4O4S/c25-17(13-5-2-1-3-6-13)21-15-10-8-14(9-11-15)18(26)23-24-20(29)22-19(27)16-7-4-12-28-16/h4,7-13H,1-3,5-6H2,(H,21,25)(H,23,26)(H2,22,24,27,29)

InChI Key

JXSSOOVLMBKXTA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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